4-Undecen-1-ol, (E)-
Description
Significance of Alkenols as Bioactive Molecules and Synthetic Intermediates
Alkenols, organic compounds containing both a hydroxyl (-OH) group and at least one carbon-carbon double bond (C=C), are a pivotal class of molecules in chemical research. Their dual functionality imparts a unique reactivity profile, making them valuable as both biologically active agents and versatile intermediates in organic synthesis. nist.govsigmaaldrich.com
Bioactive molecules, which can be derived from natural sources like plants and microorganisms or synthesized in the laboratory, have a significant impact on living organisms and are fundamental to the development of pharmaceuticals and therapeutic agents. nist.govchemeo.comderpharmachemica.com Many natural products possess remarkable structural diversity and intriguing biological properties, serving as the basis for numerous approved drugs. jddtonline.info Alkenols are among these important bioactive compounds. For instance, certain fatty alcohols and their derivatives have been identified in plant extracts and essential oils, exhibiting properties such as antimicrobial and anti-inflammatory activities. ceon.rsnbinno.com The presence of both polar (hydroxyl) and nonpolar (alkenyl) regions allows them to interact with a variety of biological targets, including cell membranes and enzymes. thegoodscentscompany.com
As synthetic intermediates, the hydroxyl group of an alkenol can be easily converted into other functional groups like esters, ethers, and aldehydes, or it can direct oxidation and reduction reactions. chemicalbook.com Simultaneously, the double bond can participate in a wide array of addition reactions, such as hydrogenation, halogenation, epoxidation, and polymerization. chemicalbook.comchemcoplus.co.jp This dual reactivity makes alkenols crucial building blocks for constructing more complex molecules, including pharmaceuticals, agrochemicals, and polymers. chemcoplus.co.jpnih.gov For example, 10-Undecen-1-ol (B85765), derived from the renewable resource castor oil, serves as a biogenic building block for polyesters and polyurethanes. chemcoplus.co.jp
Overview of Undecenol Isomers and Their Distinctive Scientific Relevance
The undecenol family, with the chemical formula C11H22O, consists of numerous isomers that differ in the position of the double bond and the hydroxyl group, as well as the stereochemistry (E/Z or cis/trans) of the double bond. These structural variations, though seemingly minor, can lead to significant differences in their physical, chemical, and biological properties, making each isomer scientifically distinct.
For example, 10-Undecen-1-ol is perhaps the most well-documented isomer, widely used in the fragrance and cosmetics industries for its fresh, rosy, and citrus-like notes. libretexts.orgnih.gov It is also a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. nbinno.comchemicalbook.com Its terminal double bond makes it particularly suitable for polymerization and thiol-ene click chemistry reactions. chemcoplus.co.jp
In contrast, isomers like (E)-2-Undecen-1-ol are also recognized as flavoring agents. glsciences.comthegoodscentscompany.com The position of the double bond closer to the hydroxyl group influences its electronic properties and reactivity. Other isomers, such as 1-Undecen-4-ol , have different substitution patterns that affect their chemical behavior and potential applications.
The stereochemistry of the double bond is also critical. The trans or (E) configuration, as seen in (E)-4-Undecen-1-ol, results in a more linear and rigid molecular shape compared to its cis or (Z) counterpart, which is bent. This difference in three-dimensional structure can dramatically alter how the molecule fits into the active site of an enzyme or a receptor, thereby affecting its biological activity. Similar effects are observed in related compounds; for instance, the cis and trans isomers of 4,5-epoxy-(E)-2-decenal are noted as potent odorants with distinct characteristics in black tea. ceon.rs
The table below summarizes the properties of several known undecenol isomers, illustrating their diversity.
| Property | 10-Undecen-1-ol chemeo.com | (E)-2-Undecen-1-ol glsciences.com | 1-Undecen-4-ol | 1-Undecanol (B7770649) |
| Molecular Formula | C11H22O | C11H22O | C11H22O | C11H24O |
| Molar Mass | 170.29 g/mol | 170.29 g/mol | 170.29 g/mol | 172.31 g/mol |
| Boiling Point | 245-248 °C | 242-244 °C | Not available | 146 °C / 30 mmHg |
| Density | 0.85 g/mL at 25°C | 0.838-0.848 g/mL | Not available | 0.83 g/mL at 25°C |
| Refractive Index | 1.45 (20°C) | 1.447-1.453 | Not available | 1.44 (20°C) |
| Common Use | Fragrance, Synthesis | Flavoring Agent | Research | Flavoring Agent |
Note: 1-Undecanol is the saturated analogue, included for comparison.
Scope and Rationale for Focused Academic Inquiry into (E)-4-Undecen-1-ol
Despite the extensive research into various undecenol isomers, a focused academic inquiry into (E)-4-Undecen-1-ol is notably absent from widely available scientific literature. There is a significant lack of published data regarding its specific synthesis, physicochemical properties, and potential bioactivity. This information gap provides a strong rationale for dedicated research into this particular molecule.
The rationale for investigating (E)-4-Undecen-1-ol is threefold:
Completing the Isomeric Landscape: A comprehensive understanding of the structure-property relationships within the undecenol family requires the characterization of all its members. Data on (E)-4-Undecen-1-ol would fill a crucial void, allowing for more robust comparisons across isomers and leading to more accurate predictive models for their behavior.
Exploring Unique Bioactivity: As established, the specific positioning and geometry of functional groups are critical determinants of biological activity. The unique arrangement of the hydroxyl group at the 1-position and the (E)-double bond at the 4-position could impart novel biological properties not observed in other isomers. Research could uncover potential applications in pharmacology, agriculture, or as a semiochemical.
Developing Novel Synthetic Pathways: The synthesis of an internal (E)-alkene, such as the one in (E)-4-Undecen-1-ol, often requires different strategic approaches compared to the synthesis of terminal alkenes (like in 10-undecen-1-ol) or Z-isomers. Research into efficient and stereoselective synthetic routes to (E)-4-Undecen-1-ol could lead to the development of new synthetic methodologies applicable to other complex molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
undec-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-8,12H,2-6,9-11H2,1H3 |
InChI Key |
YJWNRXDSSUWGEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCO |
Pictograms |
Irritant |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity
Identification of (E)-4-Undecen-1-ol in Biological Systems
Scientific literature to date does not extensively document the natural isolation of (E)-4-Undecen-1-ol from biological systems. However, related compounds have been identified, primarily in the context of insect chemical communication. For instance, the corresponding aldehyde, (Z)-4-undecenal, has been identified as a female-released sex pheromone in the fruit fly Drosophila melanogaster, which elicits long-range attraction in both males and females. d-nb.info A laboratory synthesis of this pheromone involved the creation of (E)-4-undecen-1-ol as an intermediate chemical step. d-nb.info
Furthermore, the Z-isomer, (Z)-4-undecen-1-ol, has been utilized as a precursor in the chemical synthesis of (Z)-7-eicosen-11-one, the sex pheromone of the peach fruit moth (Carposina sasakii). sioc-journal.cn While these examples underscore the importance of the 4-undecenol structure in the insect world, they primarily highlight its role as a synthetic building block in laboratory settings rather than confirming the natural presence of the (E)-4-Undecen-1-ol isomer itself. In the milkweed bug Lygaeus equestris, a related compound, methyl-4-undecene, was identified in its defensive secretions. nih.gov
Comparative Analysis of Undecenol Isomer Presence in Natural Sources
To understand the chemodiversity of undecenols, it is useful to compare the occurrence of different isomers in various natural environments. The position of the double bond is a key differentiator, leading to distinct compounds found in organisms from marine algae to terrestrial plants.
(E)-2-Undecen-1-ol, an isomer of 4-undecen-1-ol, has been identified as a volatile organic compound (VOC) in marine algae. A study analyzing the chemical composition of seven seaweed species from the Yellow Sea detected (E)-2-undecen-1-ol in two types of green algae, Enteromorpha prolifera and Ulva lactuca. mdpi.com These compounds contribute to the complex mixture of volatiles that algae release into their environment, which can play roles in chemical defense, signaling, and other ecological interactions. The presence of this alcohol was one of many compounds, including aldehydes, alkanes, and other alcohols, that constitute the unique volatile profile of these species. mdpi.com
Table 1: Identification of (E)-2-Undecen-1-ol in Green Algae
| Species | Compound Identified | VOC Category |
|---|---|---|
| Enteromorpha prolifera | (E)-2-Undecen-1-ol | Alcohol |
This table is based on data from a study on the volatile composition of seaweeds. mdpi.com
Another key isomer is 10-Undecen-1-ol (B85765), where the double bond is located at the opposite end of the carbon chain from the alcohol group. This compound is a naturally occurring linear alkenol. wikipedia.org It has been reported in plants of the Lauraceae (laurel) family. Specifically, 10-Undecen-1-ol is found in the essential oil of Litsea odorifera, a laurel species native to Indonesia. wikipedia.org This compound is derived from the reduction of undecylenic acid, which can be obtained from the pyrolysis of castor oil. wikipedia.org
Table 2: Natural Occurrence of 10-Undecen-1-ol
| Family | Species | Compound Identified |
|---|
This table indicates the documented presence of 10-Undecen-1-ol in the Lauraceae family. wikipedia.org
Chemodiversity within the Undecenol Class and Ecological Contexts
The undecenols are a clear example of chemodiversity, where small structural changes—the position and geometry of a double bond—result in a range of molecules with varied distribution and likely different ecological functions. This chemical diversity is a cornerstone of how organisms interact with their environment. diva-portal.org
The ecological roles of these isomers are diverse:
In Insects: As seen with the related 4-undecenal, these types of long-chain unsaturated aldehydes and alcohols are frequently employed as pheromones for chemical communication, including mate attraction and aggregation. d-nb.info The specificity of these signals is often dependent on the exact isomeric structure and the ratio of different compounds.
In Plants: In the Lauraceae family and others, undecenols and their derivatives are components of essential oils. wikipedia.org These oils play a crucial role in the plant's defense against herbivores and pathogens, and can also attract pollinators. The unique blend of volatile compounds, including undecenols, contributes to the plant's characteristic aroma and its ecological niche.
In Marine Algae: The emission of volatile compounds like (E)-2-Undecen-1-ol is part of the complex chemical language of the marine environment. mdpi.com These molecules can act as infochemicals, mediating interactions between different algae species or defending against grazing organisms.
The study of this chemodiversity is vital, as natural products from plants and other organisms are a significant source of lead compounds for new applications. diva-portal.org The structural variations within the undecenol class highlight nature's ability to generate a wide array of functional molecules from a common chemical scaffold.
Biosynthesis and Metabolic Pathways
Enzymatic Pathways Leading to (E)-4-Undecen-1-ol in Organisms
The biosynthesis of long-chain unsaturated alcohols like (E)-4-Undecen-1-ol is most thoroughly understood in the context of insect pheromone production. nih.govuliege.be Although the specific enzymes for this compound are not yet identified, the pathway is hypothesized to proceed through the following key enzymatic steps:
Fatty Acid Synthesis: The process begins with the de novo synthesis of a saturated fatty acid chain by fatty acid synthase (FAS) enzymes, using acetyl-CoA and malonyl-CoA as building blocks. The likely product is a C16 or C18 fatty acyl-CoA, such as palmitoyl-CoA or stearoyl-CoA. oup.comresearchgate.net
Chain-Shortening (if necessary): If the initial fatty acid is longer than 11 carbons, it may undergo controlled chain-shortening cycles through β-oxidation to yield an undecanoyl-CoA (C11) precursor. oup.com
Desaturation: A key step is the introduction of a double bond at the C-4 position of the C11 acyl-CoA. This reaction is catalyzed by a specific Δ4-desaturase enzyme. The stereochemistry of the double bond is critical, and this enzyme must exhibit E-selectivity to produce (E)-4-undecenoyl-CoA. Desaturases are known to have strict regioselectivity and stereoselectivity. nih.gov
Reduction: The final step is the reduction of the fatty acyl-CoA's carboxyl group to an alcohol. This is carried out by a pheromone gland-specific fatty acyl reductase (pgFAR) . nih.govresearchgate.net This enzyme converts (E)-4-undecenoyl-CoA into (E)-4-Undecen-1-ol. The specificity of this reductase is crucial for the final product's identity.
Precursor Molecules and Intermediates in Biosynthetic Routes
The biosynthesis of (E)-4-Undecen-1-ol involves a cascade of molecules, starting from fundamental metabolic building blocks and proceeding through several specialized intermediates.
| Molecule Type | Specific Molecule Name | Role in Pathway |
| Primary Precursor | Acetyl-CoA | The fundamental two-carbon building block for fatty acid synthesis. |
| Chain Extender | Malonyl-CoA | Used by fatty acid synthase to elongate the growing acyl chain. |
| Saturated Precursor | Palmitoyl-CoA or Stearoyl-CoA | Common initial products of fatty acid synthesis, which may be shortened. |
| Direct Saturated Precursor | Undecanoyl-CoA | The C11 saturated fatty acyl-CoA targeted by the desaturase. |
| Unsaturated Intermediate | (E)-4-Undecenoyl-CoA | The direct precursor to the final alcohol, formed by the Δ4-desaturase. |
| Final Product | (E)-4-Undecen-1-ol | Formed by the reduction of the unsaturated fatty acyl-CoA. |
Stereochemical Control in Natural Undecenol Formation
The formation of a specific geometric isomer, such as the (E) or trans configuration in (E)-4-Undecen-1-ol, is a hallmark of biological precision and is governed by strict enzymatic control. The stereochemistry can be determined at two key stages: desaturation and reduction.
Fatty Acyl-CoA Desaturases (FADs): These enzymes are primarily responsible for introducing the double bond with specific geometry. Different families of desaturases can produce either (Z)- or (E)-isomers. The synthesis of an (E)-alkenol would require a desaturase that specifically catalyzes the formation of a trans double bond. researchgate.net
Fatty Acyl-CoA Reductases (FARs): The substrate specificity of the reductase enzyme can also be a critical control point. csic.es Research on the European corn borer, Ostrinia nubilalis, has shown that two different races of the moth produce different ratios of (Z)- and (E)-isomers of their acetate (B1210297) pheromone. This difference is due to allelic variation in a single fatty-acyl reductase gene. researchgate.net The two resulting enzyme variants exhibit different levels of activity towards the (Z)- and (E)-isomers of the fatty acyl precursor, ultimately controlling the isomeric ratio of the final alcohol product. researchgate.net This demonstrates that even if a mixture of (E)- and (Z)-acyl precursors were present, a highly selective FAR could ensure that only the (E)-isomer is efficiently reduced to (E)-4-Undecen-1-ol.
Comparative Biochemical Synthesis of Undecenol Isomers
To understand the specific biosynthesis of (E)-4-Undecen-1-ol, it is useful to compare it with related pathways, such as the formation of its (Z)-isomer and the broader context of fatty alcohol metabolism.
In the fruit fly Drosophila melanogaster, the related compound (Z)-4-undecenal is a volatile pheromone that attracts both sexes. Its biosynthesis provides a well-documented example of an alternative pathway for producing an unsaturated C11 compound. Unlike the de novo synthesis from short-chain precursors, (Z)-4-undecenal is derived from a much larger molecule.
The precursor is the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene (a C27 diene), which also functions as a contact pheromone that helps prevent inter-species mating. oup.comnih.gov This large hydrocarbon undergoes oxidative cleavage, a process that breaks the carbon chain at the double bond positions to release the shorter C11 aldehyde, (Z)-4-undecenal. This pathway highlights how organisms can evolve different strategies—either building up from small molecules or breaking down larger ones—to produce structurally similar signaling compounds.
The synthesis of (E)-4-Undecen-1-ol is an extension of general lipid metabolism. Fatty alcohols are not just end products but are often part of a dynamic metabolic cycle. nih.gov
The Fatty Alcohol Cycle: This cycle describes the interconversion of fatty acids and fatty alcohols. A fatty acid is first converted to a fatty acyl-CoA, which is then reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR) . nih.gov This alcohol can then be used for synthesizing waxes or ether lipids. Alternatively, it can be oxidized back to a fatty aldehyde and then to a fatty acid by fatty alcohol:NAD+ oxidoreductase (FAO), re-entering the fatty acid pool. nih.gov
β-Oxidation: This is the primary pathway for fatty acid degradation, breaking down long-chain fatty acids into acetyl-CoA units. oup.com In the context of pheromone synthesis, β-oxidation can be co-opted for controlled chain-shortening to produce fatty acyl-CoA precursors of a specific, desired length before the desaturation and reduction steps occur. oup.comresearchgate.net
This broader metabolic framework provides the essential precursors and enzymatic machinery that can be adapted and specialized for the production of specific molecules like (E)-4-Undecen-1-ol.
Chemical Reactivity and Transformations
Reactions Involving the Alkenyl Moiety of (E)-4-Undecen-1-ol
The carbon-carbon double bond in (E)-4-undecen-1-ol is susceptible to various addition reactions. msu.edu The π-bond, with its exposed electron density, acts as a nucleophile, readily reacting with electrophiles. rutgers.edu
Common reactions at the alkenyl site include:
Electrophilic Addition: Strong Brønsted acids like hydrogen halides (HBr, HCl) can add across the double bond. msu.edu The reaction typically follows Markovnikov's rule, where the proton adds to the less substituted carbon, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate. rutgers.edu
Oxidation: The double bond can be oxidized under different conditions to yield various products. savemyexams.com
Epoxidation: Reaction with peroxy acids results in the formation of an epoxide.
Dihydroxylation: Treatment with reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) leads to the formation of a diol. savemyexams.com
Oxidative Cleavage: Harsher conditions, such as hot, concentrated KMnO₄, can cleave the double bond entirely, yielding carboxylic acids or ketones depending on the substitution pattern of the alkene. savemyexams.com
Hydrogenation: In the presence of a catalyst (e.g., palladium on carbon), hydrogen gas (H₂) can be added across the double bond to saturate it, forming the corresponding saturated alcohol, undecan-1-ol. msu.edu
Isomerization: The position of the double bond can be shifted along the carbon chain through isomerization reactions, often catalyzed by transition metals. chinesechemsoc.orgchemrxiv.org This can be a competing reaction in other transformations. acs.orgosti.gov
Transformations of the Primary Alcohol Functionality
The primary alcohol group of (E)-4-undecen-1-ol can undergo a variety of transformations, including oxidation and conversion to other functional groups.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. rsc.org The choice of oxidizing agent and reaction conditions determines the product. Mild oxidizing agents favor the formation of the corresponding aldehyde, (E)-4-undecenal, while strong oxidizing agents lead to the carboxylic acid, (E)-4-undecenoic acid. rsc.orgbenchchem.com
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst yields esters.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.
Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen atom using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).
Derivative Synthesis and Functionalization Strategies
The dual functionality of (E)-4-undecen-1-ol and related unsaturated alcohols allows for the synthesis of a wide array of derivatives through various functionalization strategies.
Polymerization Reactions of Related Alkenols (e.g., 10-Undecen-1-ol (B85765) in Polyketoester Synthesis)
Research into the polymerization of α,ω-alkenols like 10-undecen-1-ol provides insights into potential reactions for (E)-4-undecen-1-ol. A notable example is the synthesis of polyketoesters through the carbonylative polymerization of 10-undecen-1-ol. acs.orgacs.org This process utilizes a palladium catalyst and involves the competitive incorporation of carbon monoxide (CO) to form both ketone and ester linkages within the polymer chain. acs.orgosti.govdigitellinc.com
The ratio of ketone to ester units in the resulting polyketoester can be controlled by the choice of phosphine (B1218219) ligands on the palladium catalyst. osti.govdigitellinc.com For instance, using a (dppp(3,5-CF₃)₄)Pd(OTs)₂ catalyst, high molecular weight polyketoesters with a ketone to ester ratio of approximately 1:2 have been achieved. acs.orgosti.gov This strategy allows for the creation of polymers with tunable microstructures without the need for post-polymerization modifications. acs.org
Table 1: Catalyst Systems in Polyketoester Synthesis
| Catalyst/Ligand | Monomer | Resulting Polymer | Key Finding | Reference |
|---|---|---|---|---|
| (dppp(3,5-CF₃)₄)Pd(OTs)₂ | 10-Undecen-1-ol | High molecular weight polyketoester (Mn > 20,000 g/mol ) | Electron-deficient bis(phosphines) suppress alkene isomerization. | acs.orgosti.gov |
| dppp/Pd-based catalysts | 1-hexene/1-hexanol/CO | Polyketone with some ester linkages | Ketone formation rates predominated over ester formation rates. | osti.gov |
Thiol-Ene Reactions for Bifunctional Alcohol Production
The "thiol-ene" reaction is a powerful and efficient method for the functionalization of alkenes, including unsaturated alcohols. researchgate.netwikipedia.org This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond, typically proceeding via a free-radical mechanism initiated by light or a radical initiator. wikipedia.orgdiva-portal.org A key advantage of this reaction is its high efficiency and tolerance to various functional groups, making it a "click chemistry" process. wikipedia.orgrsc.org
In the context of (E)-4-undecen-1-ol, a thiol-ene reaction would lead to the formation of a bifunctional molecule containing both a primary alcohol and a thioether group. researchgate.net The reaction proceeds with anti-Markovnikov regioselectivity, meaning the sulfur atom attaches to the less substituted carbon of the original double bond. wikipedia.org
The general mechanism involves:
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. diva-portal.org
Propagation: The thiyl radical adds to the alkene double bond, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to continue the chain reaction. diva-portal.org
This methodology allows for the specific introduction of sulfur-containing functionalities into the carbon backbone of unsaturated alcohols. researchgate.net
Mechanistic Studies of Key Chemical Reactions
Understanding the mechanisms of the reactions involving (E)-4-undecen-1-ol is crucial for controlling product selectivity and reaction efficiency.
Alkene Isomerization: In transition metal-catalyzed reactions, alkene isomerization is a common side reaction. chinesechemsoc.org The proposed mechanisms for this process include a metal-hydride insertion/β-hydride elimination pathway. chinesechemsoc.org For example, in cobalt-catalyzed isomerizations, control experiments have helped to rule out radical-based mechanisms in favor of a Co-H insertion/β-H elimination pathway. chinesechemsoc.org
Carbonylative Polymerization: Mechanistic studies on the palladium-catalyzed carbonylative polymerization of alkenols like 10-undecen-1-ol have shown that the reaction proceeds through a common metal acyl intermediate. acs.orgosti.gov From this intermediate, two competing pathways lead to the formation of either a ketone (via alternating alkene/CO insertion) or an ester (via metal acyl alcoholysis). acs.orgosti.gov The electronic properties of the phosphine ligands on the palladium catalyst play a critical role in determining the relative rates of these two pathways. osti.gov
Thiol-Ene Reaction: The mechanism of the thiol-ene reaction is generally accepted to be a free-radical chain process. diva-portal.org However, the reaction can also proceed through nucleophilic or electrophilic pathways under certain conditions, leading to either Markovnikov or anti-Markovnikov products. thieme-connect.de The free-radical pathway is particularly effective for electron-rich double bonds, ensuring high yields of the desired thioether. thieme-connect.de Detailed kinetic and mechanistic studies of photoredox reactions, which can initiate thiol-ene additions, often involve techniques like transient-absorption spectroscopy to observe reaction intermediates and determine quantum yields, providing insights into the reaction's efficiency and potential for radical chain processes. aip.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (E)-4-Undecen-1-ol |
| 10-Undecen-1-ol |
| 1-hexene |
| 1-hexanol |
| 1-undecanol (B7770649) |
| (E)-4-undecenal |
| (E)-4-undecenoic acid |
| Polyketoester |
| Thiol |
| Thioether |
| Carbon monoxide |
| Palladium |
| Cobalt |
| Triphenylphosphine |
| Diethyl azodicarboxylate |
| Lawesson's reagent |
| Potassium permanganate |
| Thionyl chloride |
| Phosphorus tribromide |
| dppp(3,5-CF₃)₄ |
Biological and Ecological Roles
Role of (E)-4-Undecen-1-ol in Interspecies Chemical Communication
Chemical communication is a fundamental process in which organisms exchange information via chemical signals, known as semiochemicals. These interactions can occur between members of the same species (intraspecific) or different species (interspecific). nih.gov Volatile organic compounds (VOCs), including alcohols, often act as these signals, mediating complex ecological relationships such as those between microbes, plants, and insects. researchgate.netresearchgate.net
Currently, there is limited direct scientific evidence detailing a specific role for (E)-4-Undecen-1-ol in interspecies chemical communication. However, the study of its isomers and related compounds offers significant insights. For instance, the geometric isomer, (Z)-4-undecenal, is a well-documented species-specific pheromone in the fruit fly Drosophila melanogaster. researchgate.netresearchgate.net It facilitates long-range attraction for mating, but is not recognized by the closely related species D. simulans, highlighting its role in ensuring species-specific communication. researchgate.netnih.gov While this demonstrates the importance of the undecenal structure in chemical communication, the specific function of the (E)-4-undecen-1-ol isomer in such interactions remains an area for future research.
Precursor Function in Pheromone Biosynthesis (e.g., (Z)-4-undecenal in Drosophila melanogaster)
Pheromones, particularly those used by insects, are often synthesized through specific biosynthetic pathways from common fatty acids and hydrocarbons. Alcohols are frequently intermediate compounds in these pathways, often being oxidized to form aldehydes or esterified to create acetates, which are common classes of insect pheromones. sakura.ne.jpresearchgate.net
In the case of the example pheromone, (Z)-4-undecenal in Drosophila melanogaster, extensive research has identified its natural precursor. It is not an alcohol, but rather the cuticular hydrocarbon (Z,Z)-7,11-heptacosadiene (7,11-HD). researchgate.netnih.gov This hydrocarbon is oxidized, likely upon contact with air, to generate the volatile aldehyde pheromone. nih.gov
Although the natural biosynthetic pathway does not originate from an alcohol, laboratory synthesis has shown that (Z)-4-undecenal can be produced through the oxidation of (Z)-4-undecen-1-ol. nih.gov This demonstrates the chemical feasibility of an alcohol serving as a direct precursor. While methods for the chemical synthesis of (E)-4-Undecen-1-ol exist, nih.gov there is no current scientific literature identifying it as a natural precursor for (Z)-4-undecenal or any other known pheromone in an insect species. The potential for (E)-4-Undecen-1-ol to serve as a biosynthetic intermediate in other, unstudied organisms cannot be ruled out.
| Precursor / Intermediate | Resulting Pheromone | Organism | Natural Pathway Confirmed |
| (Z,Z)-7,11-heptacosadiene | (Z)-4-undecenal | Drosophila melanogaster | Yes researchgate.netnih.gov |
| (Z)-4-Undecen-1-ol | (Z)-4-undecenal | Drosophila melanogaster | No (Lab Synthesis Only) nih.gov |
| 10-undecen-1-ol (B85765) | (9E,11Z)-hexadecadien-1-ol acetate (B1210297) | Red bollworm moth (Diparopsis castanea) | Yes sakura.ne.jp |
Ecological Significance in Predator-Prey Interactions and Symbiotic Relationships
Ecological interactions, such as predation and symbiosis, are often mediated by chemical cues that influence the behavior of the involved organisms. youtube.comnih.gov Predators may use chemical signals to locate prey, while prey may detect predator-associated cues to initiate avoidance behaviors. pressbooks.pub Similarly, symbiotic relationships, which involve close and long-term interactions between different species, can be established and maintained through chemical signaling. pressbooks.pubmdpi.com
There is no specific information in the reviewed scientific literature that documents a role for (E)-4-Undecen-1-ol in either predator-prey or symbiotic interactions. However, the general principles of chemical ecology suggest potential, yet unconfirmed, roles. For example, volatile compounds released by host plants can attract herbivores, which are then prey for predators. core.ac.uk In symbiotic contexts, microorganisms can produce volatiles that affect the behavior and physiology of their insect hosts. mdpi.com It is conceivable that a compound like (E)-4-Undecen-1-ol could be part of a complex blend of volatiles that signals the presence of a food source, a suitable host, or a potential threat, but specific research is required to confirm any such function.
Interactions with Olfactory Receptors and Chemosensory Systems in Non-Human Organisms
The detection of chemical signals is accomplished by specialized chemosensory systems, most notably the olfactory system in insects. neuroinf.jp This system relies on olfactory receptors (ORs), which are proteins that bind to specific odorant molecules and initiate a neural signal. mdpi.comresearchgate.net Insect ORs typically function as a complex, consisting of a variable, ligand-binding receptor protein and a highly conserved co-receptor known as Orco. mdpi.comscispace.com
The interaction between an olfactory receptor and its specific ligand is often highly precise. In Drosophila melanogaster, a pair of olfactory receptors, Or69aA and Or69aB, are co-expressed in the same sensory neurons. researchgate.netnih.gov Research has definitively shown that the Or69aB receptor is specifically tuned to detect the pheromone (Z)-4-undecenal, while the Or69aA receptor responds to food-related odors. researchgate.netnih.gov
No studies to date have identified a specific olfactory receptor that responds to (E)-4-Undecen-1-ol. Structure-activity relationship studies on other insect pheromone receptors, such as the BmorOR1 receptor in the silkworm moth (Bombyx mori), show extreme specificity. BmorOR1 responds strongly to the natural pheromone bombykol, which has a (10E, 12Z) geometry, but shows little to no response to its other three geometric isomers. scispace.com This high degree of specificity suggests that if (E)-4-Undecen-1-ol does have an olfactory function, it would likely interact with a different, as-yet-unidentified receptor rather than the one tuned for its (Z)-aldehyde counterpart.
| Receptor | Known Ligand(s) | Organism |
| DmelOr69aB | (Z)-4-undecenal researchgate.netnih.gov | Drosophila melanogaster |
| DmelOr69aA | Food odorants (e.g., linalool) nih.gov | Drosophila melanogaster |
| BmorOR1 | Bombykol ((10E,12Z)-hexadecadien-1-ol) scispace.com | Bombyx mori |
Influence on Reproductive Isolation and Diversification in Insect Species
Reproductive isolation is the collection of mechanisms that prevent different species from interbreeding. Differences in mate recognition signals, particularly chemical pheromones, are a primary driver of reproductive isolation among insects and can contribute to the process of speciation. researchgate.netunil.ch
The pheromonal system involving (Z)-4-undecenal in Drosophila serves as a clear example of this principle. The female-produced pheromone (Z)-4-undecenal and its precursor, the cuticular hydrocarbon 7,11-HD, are critical for mate attraction in D. melanogaster. nih.gov The sibling species, D. simulans, which often shares the same habitat, does not produce 7,11-HD and its olfactory system does not respond to (Z)-4-undecenal. researchgate.netnih.gov This difference in both the production of and response to a key chemical signal acts as a strong barrier to interbreeding, thus maintaining the integrity of the two species. nih.gov
There is currently no scientific evidence to suggest that (E)-4-Undecen-1-ol plays a direct role in reproductive isolation or species diversification. Its potential influence is unknown. Given the high specificity of pheromone systems, it is unlikely to substitute for the (Z)-aldehyde in Drosophila. However, it could theoretically act as an antagonist, interfering with the correct signal, or it might be a component of the specific chemical signature of a different species. Without dedicated research, its role in the evolution of insect species remains speculative.
Advanced Analytical and Spectroscopic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (E)-4-Undecen-1-ol. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Detailed Research Findings: In the analysis of undecenol isomers, GC provides the initial separation. The choice of the capillary column is critical for resolving isomers. Polar columns, such as those with a polyethylene (B3416737) glycol stationary phase (e.g., Rtx-WAX), are often employed. fmach.it On such columns, isomers are separated based on differences in polarity and boiling point. The retention time is a key parameter for initial identification.
However, differentiating positional and geometric isomers can be challenging. For instance, separating (E)-4-undecen-1-ol from its (Z)-isomer or from positional isomers like 5-undecen-1-ol requires high-resolution capillary columns. The difficulty of separating positional isomers often increases as the double bond moves toward the center of the carbon chain. vurup.sk
Following separation by GC, the mass spectrometer fragments the eluted molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint. For (E)-4-Undecen-1-ol, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (170.29). However, this peak may be weak or absent in standard Electron Ionization (EI) mode. More prominent fragments result from the cleavage of the molecule, such as the loss of water (m/z 152) and various hydrocarbon fragments. While the mass spectra of isomers are often very similar, subtle differences in the relative abundance of fragment ions can sometimes be used for differentiation, especially when compared against a library of known standards. vurup.sk Purity assessment is achieved by integrating the peak area of (E)-4-Undecen-1-ol relative to the total area of all detected peaks in the chromatogram.
| Parameter | Value/Description |
|---|---|
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole) |
| Column | Polar Capillary Column (e.g., VF-WAXms or Rtx-WAX, 30-60 m x 0.25 mm x 0.25 µm) fmach.it |
| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) fmach.it |
| Oven Program | Initial temperature at 40°C, ramped at 2-6°C/min to 240-250°C fmach.it |
| Ionization Mode | Electron Ionization (EI) at 70 eV fmach.it |
| Mass Range | m/z 30-350 fmach.it |
| Identification | Comparison of retention times and mass spectra with authentic standards and libraries (e.g., NIST) fmach.it |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. uobasrah.edu.iqsciepub.com It provides detailed information about the carbon skeleton and the chemical environment of each proton, making it indispensable for confirming the constitution and, crucially, the stereochemistry of (E)-4-Undecen-1-ol. numberanalytics.comwikipedia.org
Detailed Research Findings: Both ¹H NMR and ¹³C NMR spectra are utilized.
¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule. For (E)-4-Undecen-1-ol, 11 distinct signals would be expected, confirming the presence of all 11 carbon atoms in different chemical environments.
¹H NMR spectroscopy provides more intricate details. The number of signals, their chemical shifts (δ), their integration (area under the peak), and their splitting patterns (multiplicity) allow for a full assignment of the proton structure. vscht.cz
The definitive confirmation of the (E)-stereochemistry comes from the coupling constant (J-value) between the two protons on the double bond (H4 and H5). For a trans or (E) configuration, the vicinal coupling constant (³J) is typically in the range of 12–18 Hz. This is significantly larger than the typical 7–12 Hz range observed for cis or (Z) isomers. This difference provides unambiguous proof of the double bond's geometry. wordpress.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to map the connectivity between protons and their directly attached carbons, respectively, to further solidify the structural assignment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H5 (CH=CH-CH₂) | ~5.45 | dt (doublet of triplets) | ³JH4-H5 ≈ 15.4, ³JH5-H6 ≈ 7.0 | 1H |
| H4 (HO-CH₂-CH₂-CH=) | ~5.38 | dt (doublet of triplets) | ³JH4-H5 ≈ 15.4, ³JH3-H4 ≈ 6.5 | 1H |
| H1 (-CH₂-OH) | ~3.64 | t (triplet) | ³JH1-H2 ≈ 6.5 | 2H |
| H3 (-CH₂-CH=) | ~2.10 | q (quartet) | ³JH2-H3 ≈ 7.0, ³JH3-H4 ≈ 6.5 | 2H |
| H6 (=CH-CH₂) | ~2.05 | q (quartet) | ³JH5-H6 ≈ 7.0, ³JH6-H7 ≈ 7.0 | 2H |
| H2 (-CH₂-CH₂-OH) | ~1.60 | p (pentet) | ³JH1-H2 ≈ 6.5, ³JH2-H3 ≈ 7.0 | 2H |
| H7-H10 (-(CH₂)₄-) | ~1.25-1.40 | m (multiplet) | - | 8H |
| H11 (-CH₃) | ~0.88 | t (triplet) | ³JH10-H11 ≈ 7.0 | 3H |
| -OH | Variable | s (singlet, broad) | - | 1H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (=CH-CH₂) | ~132.5 |
| C4 (HO-CH₂-CH₂-CH=) | ~129.0 |
| C1 (-CH₂-OH) | ~62.5 |
| C2 (-CH₂-CH₂OH) | ~35.5 |
| C3 (-CH₂-CH=) | ~32.6 |
| C6 (=CH-CH₂) | ~32.2 |
| C7-C10 (-(CH₂)₄-) | ~22.0-31.5 |
| C11 (-CH₃) | ~14.1 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govnsf.gov An infrared spectrum provides a unique pattern of absorption bands that correspond to the vibrational frequencies of specific chemical bonds.
Detailed Research Findings: For (E)-4-Undecen-1-ol, the FTIR spectrum would display several characteristic peaks that confirm its structure:
O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration, indicating the presence of an alcohol. rsc.orgoregonstate.edu
C-H Stretches: Absorption bands just above 3000 cm⁻¹ (approx. 3010-3030 cm⁻¹) correspond to the C-H stretching of the vinyl protons on the double bond. Bands just below 3000 cm⁻¹ (approx. 2850–2960 cm⁻¹) are due to the C-H stretching of the alkane portions of the molecule. oregonstate.edu
C=C Stretch: The carbon-carbon double bond stretch for a trans-alkene is expected around 1665-1675 cm⁻¹. This peak is often weak or absent due to the symmetry of the trans double bond.
(E)-Alkene C-H Bend: The most diagnostic peak for confirming the trans geometry is a strong, sharp absorption band in the 960–975 cm⁻¹ region. This peak arises from the out-of-plane C-H bending (wagging) vibration of the protons on the trans-substituted double bond. rsc.org Its presence is a reliable indicator of the (E)-configuration.
C-O Stretch: A moderate to strong peak in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponds to the C-O single bond stretch of the primary alcohol. libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | Stretch | 3010 - 3030 | Medium |
| Alkane (-C-H) | Stretch | 2850 - 2960 | Strong |
| Alkene (C=C) | Stretch | 1665 - 1675 | Weak to Absent |
| (E)-Alkene (=C-H) | Out-of-plane Bend | 960 - 975 | Strong, Sharp |
| Primary Alcohol (C-O) | Stretch | ~1050 | Strong |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
While GC-MS is more common for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative and powerful analytical approach, particularly for analyzing (E)-4-Undecen-1-ol within complex biological matrices or when derivatization is employed. nih.gov LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Detailed Research Findings: For a relatively nonpolar compound like (E)-4-Undecen-1-ol, reversed-phase LC (using a nonpolar stationary phase like C18 and a polar mobile phase like methanol/water) would be the method of choice. The key challenge in LC-MS for such alcohols is achieving efficient ionization. Standard electrospray ionization (ESI) may be inefficient. Alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or the use of specific adduct-forming ions in the mobile phase can enhance sensitivity.
LC-MS is particularly valuable for:
Isomer Differentiation: When coupled with tandem mass spectrometry (MS/MS), LC can provide an orthogonal separation dimension to MS, aiding in the differentiation of isomers that may be difficult to resolve by GC or that have nearly identical mass spectra. nih.gov
Analysis of Complex Mixtures: LC is excellent for cleaning up "dirty" samples, such as natural extracts, prior to MS analysis, reducing matrix effects and improving detection. nih.gov
Analysis of Derivatized Alcohols: Derivatizing the hydroxyl group to form an ester or other derivative can significantly improve its chromatographic behavior and ionization efficiency for LC-MS analysis.
Advanced Chromatographic Techniques (e.g., Comprehensive Two-Dimensional Gas Chromatography)
For highly complex samples where standard one-dimensional GC is insufficient to resolve all components, comprehensive two-dimensional gas chromatography (GC×GC) provides a massive leap in separation power. nih.gov
Detailed Research Findings: In GC×GC, the effluent from a primary GC column is passed through a modulator, which traps, focuses, and re-injects small fractions onto a second, shorter, and faster column with a different stationary phase. nih.gov A typical setup for analyzing semiochemicals might involve a nonpolar primary column followed by a polar secondary column.
The advantages of GC×GC for analyzing (E)-4-Undecen-1-ol and its isomers include:
Increased Peak Capacity: The total peak capacity is roughly the product of the capacities of the two individual columns, allowing for the separation of hundreds or even thousands of compounds in a single run. emissionsanalytics.com
Enhanced Resolution: Co-eluting peaks from the first dimension are often separated in the second dimension, leading to cleaner mass spectra and more confident identification.
Structured Chromatograms: Compounds of similar chemical classes (e.g., alcohols, esters, hydrocarbons) tend to fall into distinct, ordered bands on the 2D chromatogram, which aids in the identification of unknown compounds. nih.gov
This technique is especially powerful for metabolite profiling, environmental analysis, and analyzing the composition of natural essential oils or insect pheromone glands, where (E)-4-Undecen-1-ol might be one of many components. fmach.it
Olfactometric Techniques (e.g., GC-O) for Biologically Active Undecenols
Since the biological activity of many semiochemicals is mediated through olfaction, Gas Chromatography-Olfactometry (GC-O) is a vital technique for identifying which specific compounds in a mixture are biologically active. nih.gov
Detailed Research Findings: In a GC-O system, the effluent from the GC column is split between a conventional detector (like an MS or FID) and a heated port where a human assessor can smell the eluting compounds. nih.govsepsolve.com The assessor records the time and a description of any detected odors.
For pheromone research involving (E)-4-Undecen-1-ol, the human nose can be replaced with an electroantennographic detector (EAD). In GC-EAD, the GC effluent is passed over an insect's antenna, and the electrical response of the antenna to an active compound is recorded. This provides direct evidence of which specific chemical stimulates the insect's olfactory system.
GC-O/EAD is critical for:
Identifying Active Isomers: It can unequivocally demonstrate that (E)-4-Undecen-1-ol is the active compound, while its (Z)-isomer or positional isomers present in the same sample are inactive. The biological system acts as a highly specific detector.
Screening Natural Extracts: This technique is used to find novel, biologically active compounds in complex extracts from plants or insects without prior knowledge of their structure. nih.gov
Assessing Synthetic Purity: It can detect trace amounts of odor-active impurities in a synthetic sample that might otherwise go undetected by MS but could have a significant behavioral impact on the target organism.
Theoretical and Computational Studies of E 4 Undecen 1 Ol
The advancement of computational chemistry has provided powerful tools for the in-silico investigation of molecules like (E)-4-Undecen-1-ol. These theoretical studies offer deep insights into the molecule's behavior, from its preferred three-dimensional shapes to its ultimate fate in the environment. Such studies are crucial for understanding its biological function and for designing new molecules with specific properties.
Environmental Fate and Biogeochemical Cycling
Biodegradation Pathways in Natural Environments
The primary mechanism for the ultimate removal of (E)-4-Undecen-1-ol from the environment is expected to be biodegradation by naturally occurring microorganisms. Long-chain alcohols and alkenes are readily metabolized by a wide variety of bacteria and fungi. The anticipated biodegradation pathway would likely proceed through several key steps.
Initially, the terminal alcohol group is oxidized. This typically involves an alcohol dehydrogenase enzyme converting the alcohol to its corresponding aldehyde, (E)-4-undecenal. Subsequently, an aldehyde dehydrogenase would oxidize the aldehyde to a carboxylic acid, (E)-4-undecenoic acid. This resulting unsaturated fatty acid can then enter the well-established β-oxidation pathway. In this cycle, the fatty acid is progressively shortened by two carbon units at a time, producing acetyl-CoA, which can then be integrated into central metabolism (e.g., the citric acid cycle) for energy and biomass production.
The presence of the double bond at the C4 position introduces a slight variation. The standard β-oxidation enzymes can process the molecule until the double bond is encountered, at which point auxiliary enzymes, such as an isomerase, are required to shift the position of the double bond to allow the cycle to continue. Microorganisms found in soil and aquatic environments possess the necessary enzymatic machinery to carry out these transformations. researchgate.netnih.gov Furthermore, related compounds like 1-undecanol (B7770649) have been identified as by-products of lipid metabolism in microalgae, indicating that pathways for processing such molecules are present in the environment. frontiersin.org
Sorption and Transport in Environmental Matrices (Soil, Water, Air)
The movement and distribution of (E)-4-Undecen-1-ol in the environment are governed by its physical and chemical properties, which influence its partitioning between soil, water, and air.
Soil : The compound's long hydrocarbon chain imparts moderate hydrophobicity, leading to a tendency to sorb (adhere) to organic matter in soil and sediments. pjoes.com This process reduces its concentration in the water phase and limits its mobility. The extent of sorption is often described by the Freundlich isotherm, and for hydrophobic chemicals, the sorption coefficient generally increases with the soil's organic matter content. pjoes.com While sorption can retard its movement, its liquid nature allows it to penetrate soil, potentially reaching groundwater. nih.gov
Water : As a long-chain alcohol, (E)-4-Undecen-1-ol is expected to have low to slight solubility in water, similar to 1-undecanol. nih.gov This solubility, though limited, is sufficient for it to be transported in aquatic systems and to leach through the soil profile into groundwater. Its potential to contaminate streams and groundwater is a consideration. nih.govchemos.de
Air : (E)-4-Undecen-1-ol possesses a degree of volatility, meaning it can partition from soil or water into the atmosphere. Once in the air, it can be transported over distances before being redeposited or undergoing photochemical degradation. ugent.be Landfill gas, for instance, contains numerous non-methane volatile organic compounds (NMVOCs) that can be transported through the air. ugent.be
Table 1: Expected Environmental Partitioning and Transport of (E)-4-Undecen-1-ol
| Environmental Matrix | Dominant Process | Expected Behavior |
|---|---|---|
| Soil | Sorption | Binds to soil organic matter, leading to moderate mobility. Potential to leach into groundwater over time. pjoes.comnih.gov |
| Water | Transport & Dissolution | Low water solubility but can be transported in surface waters and groundwater. nih.govchemos.de |
| Air | Volatilization & Transport | Can volatilize from soil and water surfaces; subject to long-range transport and atmospheric degradation. ugent.be |
Ecotoxicological Considerations in Non-Target Organisms (excluding safety profiles)
The introduction of (E)-4-Undecen-1-ol into the environment raises questions about its potential effects on non-target organisms. Ecotoxicological risk assessment evaluates the potential for adverse effects on populations of organisms that are not the intended target of a chemical's use. baes.gv.at This is typically done by comparing the predicted environmental concentration (PEC) with the concentration at which no adverse effects are observed (the no-observed-effect concentration, or NOEC). eurofins.com
Standardized tests are conducted on a range of surrogate species representing different trophic levels and environmental compartments. mdpi.com
Soil Organisms : Key test species include earthworms (Eisenia fetida), which are crucial for soil health, as well as micro-arthropods like springtails (Folsomia candida) and predatory mites (Hypoaspis aculeifer). baes.gv.ateurofins.com Studies measure endpoints such as mortality (LC50), growth inhibition, and reproductive success (EC50). eurofins.com For lipophilic substances (log Pow > 2), bioavailability in soil can be reduced, which may be considered in the risk assessment. baes.gv.at
Aquatic Organisms : Standard aquatic tests involve algae (e.g., Raphidocelis subcapitata), invertebrates like the water flea (Daphnia magna), and fish.
Pollinators and Other Non-Target Arthropods : For chemicals that could be applied to foliage, tests on pollinators like honeybees (Apis mellifera) and other beneficial insects such as the aphid parasitoid (Aphidius rhopalosiphi) are conducted to assess risks from direct contact or consumption of contaminated nectar and pollen. mdpi.compan-europe.info
Due to its surfactant-like properties, the primary mode of toxic action for (E)-4-Undecen-1-ol at high concentrations would likely be narcosis, a non-specific disruption of cell membrane function.
Table 2: Representative Non-Target Organisms in Ecotoxicological Testing
| Organism Group | Representative Species | Environmental Compartment | Typical Endpoints Measured |
|---|---|---|---|
| Soil Macro-organisms | Eisenia fetida (Earthworm) | Soil | Acute mortality (LC50), Reproduction (EC50, NOEC) eurofins.com |
| Soil Micro-arthropods | Folsomia candida (Springtail) | Soil | Reproduction |
| Hypoaspis aculeifer (Mite) | Soil | Reproduction | |
| Aquatic Invertebrates | Daphnia magna (Water Flea) | Water | Acute immobility, Chronic reproduction |
| Pollinators | Apis mellifera (Honeybee) | Terrestrial | Acute contact and oral toxicity (LD50) mdpi.com |
Biotransformation by Microbial Communities and Enzymes
The biotransformation of (E)-4-Undecen-1-ol is mediated by diverse microbial communities and the specific enzymes they produce. researchgate.net Bacteria from genera such as Pseudomonas, Rhodococcus, and Bacillus, as well as various fungal species, are known for their ability to degrade hydrocarbons and alcohols. researchgate.netmdpi.com
The key enzymatic steps involved in the breakdown of this compound include:
Alcohol Dehydrogenases : These enzymes catalyze the initial oxidation of the primary alcohol to an aldehyde. They are widespread in microorganisms.
Aldehyde Dehydrogenases : This class of enzymes further oxidizes the aldehyde intermediate to a carboxylic acid.
β-Oxidation Enzymes : A suite of enzymes (acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, etc.) that systematically cleave the fatty acid chain.
Isomerases/Reductases : Specialized enzymes are required to handle the double bond at an unusual position, reconfiguring it so that β-oxidation can be completed.
These enzymatic transformations can be harnessed for biotechnological applications, but in the environment, they represent the natural attenuation process that leads to the mineralization of the compound into carbon dioxide and water. researchgate.netresearchgate.net The efficiency of this biotransformation depends on environmental factors such as temperature, pH, oxygen availability, and the presence of a competent microbial community.
Research Gaps and Future Directions
Elucidation of Novel Biosynthetic Pathways for (E)-4-Undecen-1-ol
The biosynthetic pathways leading to the formation of (E)-4-Undecen-1-ol in organisms have not been fully elucidated. While the biosynthesis of related unsaturated fatty alcohols has been studied in some species, the specific enzymes and regulatory mechanisms responsible for the precise chain length and double bond geometry of (E)-4-Undecen-1-ol remain largely unknown. Future research should focus on:
Identification of Key Enzymes: Investigating the classes of enzymes, such as desaturases, reductases, and fatty acid synthases, that are involved in the biosynthetic cascade. For instance, studies on the biosynthesis of the related compound 1-undecene in Pseudomonas have identified a non-heme iron oxidase, UndA, responsible for converting fatty acids into terminal olefins. Similar approaches could be employed to identify the enzymatic machinery for (E)-4-Undecen-1-ol.
Genetic and Regulatory Analysis: Uncovering the genes encoding these enzymes and understanding their regulatory networks. This would involve techniques like transcriptomics and genomics to identify candidate genes that are expressed under conditions of (E)-4-Undecen-1-ol production.
Comparative Biochemistry: Exploring the diversity of biosynthetic pathways across different species that produce this compound. This could reveal novel enzymatic strategies and provide insights into the evolutionary origins of these pathways. The biosynthesis of 1-octen-3-ol in mushrooms, for example, involves a multifunctional fatty acid dioxygenase and hydroperoxide lyase, highlighting the potential for diverse enzymatic solutions to the formation of unsaturated alcohols in nature.
A deeper understanding of these biosynthetic pathways could pave the way for biotechnological production of (E)-4-Undecen-1-ol, offering a more sustainable alternative to chemical synthesis.
Development of Greener and More Efficient Stereoselective Synthesis Methods
Current synthetic routes to (E)-4-Undecen-1-ol and other stereoisomers of undecen-1-ol often rely on multi-step processes that may involve harsh reagents, protecting groups, and generate significant waste. The development of greener and more efficient stereoselective synthesis methods is a critical area for future research. Key objectives include:
Catalytic Approaches: Designing novel catalysts that can achieve high stereoselectivity for the (E)-isomer in a single step. This could involve advancements in metathesis, palladium-catalyzed cross-coupling reactions, or biocatalysis.
Atom Economy: Developing synthetic strategies that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.
Renewable Feedstocks: Exploring the use of renewable starting materials to reduce the environmental footprint of the synthesis.
Flow Chemistry: Investigating the application of continuous flow technologies to improve reaction efficiency, safety, and scalability.
The table below outlines potential areas for improvement in the synthesis of (E)-4-Undecen-1-ol, comparing traditional methods with future greener alternatives.
| Synthetic Aspect | Traditional Methods | Future Greener Alternatives |
| Stereoselectivity | Multi-step reactions with chiral auxiliaries or resolving agents. | Development of highly selective catalysts for direct synthesis. |
| Reagents | Use of stoichiometric and often hazardous reagents (e.g., strong bases, organometallic compounds). | Catalytic amounts of less toxic and recyclable reagents. |
| Solvents | Use of volatile organic compounds (VOCs). | Application of green solvents (e.g., water, supercritical fluids) or solvent-free conditions. |
| Energy Consumption | Often require high temperatures and prolonged reaction times. | Development of more efficient catalytic systems that operate under milder conditions. |
Exploration of Undiscovered Biological Roles in Diverse Ecosystems
While (E)-4-Undecen-1-ol has been identified as a component of some insect pheromone blends, its full spectrum of biological roles across diverse ecosystems remains largely unexplored. Future research should aim to:
Pheromonal Activity: Conduct comprehensive studies to identify the specific insect species that utilize (E)-4-Undecen-1-ol as a sex, aggregation, or trail pheromone. This would involve electrophysiological and behavioral assays.
Allelochemical Functions: Investigate its potential role as an allelochemical, mediating interactions between different species, such as plant-insect or predator-prey relationships.
Microbial Signaling: Explore the possibility that (E)-4-Undecen-1-ol acts as a signaling molecule in microbial communities, influencing processes like quorum sensing or biofilm formation.
Ecological Significance: Determine the ecological significance of this compound in various habitats, from terrestrial to aquatic environments, and its contribution to biodiversity and ecosystem stability.
Advanced Spectroscopic Techniques for In Situ Analysis
The detection and quantification of (E)-4-Undecen-1-ol in complex biological and environmental matrices present a significant analytical challenge. The development and application of advanced spectroscopic techniques for in situ analysis are crucial for a deeper understanding of its dynamics. Future directions include:
Hyphenated Techniques: Employing sophisticated hyphenated techniques, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), for enhanced separation and identification from complex volatile blends.
Real-Time Monitoring: Developing in situ spectroscopic methods, potentially based on infrared or Raman spectroscopy, for real-time monitoring of the biosynthesis or degradation of (E)-4-Undecen-1-ol within living organisms or in environmental samples.
Biosensors: Designing highly sensitive and selective biosensors for the rapid and on-site detection of (E)-4-Undecen-1-ol, which would be invaluable for ecological studies and pest management applications.
The table below summarizes potential advanced analytical techniques and their applications in the study of (E)-4-Undecen-1-ol.
| Technique | Application | Potential Advantages |
| GCxGC-TOFMS | Analysis of complex pheromone blends and environmental samples. | Superior resolution and sensitivity for trace-level detection. |
| In Situ ATR-FTIR | Real-time monitoring of enzymatic reactions and biosynthetic pathways. | Provides structural information and reaction kinetics in real-time. |
| Surface Plasmon Resonance (SPR) | Development of biosensors for high-throughput screening of biological interactions. | Label-free, real-time detection with high sensitivity. |
Comprehensive Environmental Impact Assessment and Remediation Strategies
As with any chemical compound that may be released into the environment, a thorough assessment of the environmental impact of (E)-4-Undecen-1-ol is essential. This is particularly important if it is to be considered for large-scale applications, such as in pest control. Key research areas include:
Environmental Fate and Transport: Investigating the persistence, degradation, and mobility of (E)-4-Undecen-1-ol in soil, water, and air. This includes studying its abiotic (e.g., photodegradation) and biotic (e.g., microbial degradation) breakdown pathways.
Ecotoxicology: Evaluating the potential toxicity of (E)-4-Undecen-1-ol to non-target organisms, including beneficial insects, aquatic life, and soil microorganisms.
Remediation Technologies: In the event of environmental contamination, developing effective remediation strategies, which could include bioremediation approaches utilizing microorganisms capable of degrading this compound.
A proactive approach to understanding and mitigating the potential environmental risks associated with (E)-4-Undecen-1-ol will be crucial for its responsible and sustainable use.
Q & A
Q. Key Parameters :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Column Type | DB-5 (30 m, 0.13 mm ID) | |
| Temperature Ramp | 30°C → 280°C at 10°C/min | |
| Stereochemical Purity | >98% (GC-MS integration) |
Basic: What analytical techniques are most reliable for characterizing (E)-4-Undecen-1-ol?
Methodological Answer:
Combine GC-MS , NMR , and IR spectroscopy :
- GC-MS : Use a non-polar column (e.g., DB-5) with temperature programming (30°C–280°C). Compare retention indices to NIST standards (RI = 1293) .
- ¹H NMR : Look for diagnostic peaks:
- IR : O-H stretch (~3350 cm⁻¹) and C=C stretch (~1650 cm⁻¹) .
Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected coupling constants) should prompt re-examination of synthetic conditions or comparison with literature .
Advanced: How can reaction conditions be optimized to minimize isomerization during synthesis?
Methodological Answer:
Apply Design of Experiments (DOE) to evaluate factors:
Variables : Temperature, solvent polarity, catalyst loading.
Response Surface Methodology : Use a central composite design to model isomerization rates. For example, lower temperatures (<40°C) in non-polar solvents (hexane) reduce thermal isomerization .
Kinetic Monitoring : Track reaction progress via in-situ FTIR or GC sampling. Rate constants for isomerization can be derived using Arrhenius plots .
Q. Critical Considerations :
- Avoid prolonged heating during purification (e.g., use short-path distillation).
- Validate stability via accelerated aging studies (40°C, 72 hrs) with GC-MS .
Advanced: How should researchers resolve contradictions in reported spectral data for (E)-4-Undecen-1-ol?
Methodological Answer:
Literature Survey : Compile NMR/GC data from peer-reviewed sources (e.g., J. Agric. Food Chem., NIST WebBook) .
Experimental Replication : Reproduce synthesis and characterization under standardized conditions (e.g., IUPAC protocols).
Error Analysis : Quantify instrumental uncertainties (e.g., ±0.5 ppm for NMR, ±2 RI units for GC). Discrepancies >5% may indicate impurities or misassignment .
Q. Example Table of Reported Data :
| Source | ¹H NMR δ (ppm) | GC RI | Notes |
|---|---|---|---|
| NIST WebBook | 5.35 (dt, J=15 Hz) | 1293 | DB-5 column |
| Ramarathnam et al. | 5.40 (dt, J=16 Hz) | 1295 | Beef flavor study |
Advanced: What computational methods predict the physicochemical properties of (E)-4-Undecen-1-ol?
Methodological Answer:
Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to calculate:
- LogP : Predicted ~3.2 (experimental: 3.5) .
- Dipole Moment : ~1.8 D, influencing solubility in polar solvents .
Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous solutions. Correlate with experimental surface tension measurements .
Validation : Compare computed vs. experimental GC retention times or NMR shifts. Deviations >5% warrant re-optimization of basis sets .
Basic: What safety protocols are critical when handling (E)-4-Undecen-1-ol in the lab?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis/purification (volatility: ~0.1 mmHg at 25°C) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
- Waste Disposal : Collect in halogen-free solvent containers for incineration .
Advanced: How can isotopic labeling (e.g., ¹³C, D) elucidate the metabolic pathways of (E)-4-Undecen-1-ol in biological systems?
Methodological Answer:
Synthesis of Labeled Analogs : Introduce ¹³C at the hydroxyl-bearing carbon via Grignard reaction with ¹³CO₂ .
Tracing Studies : Administer labeled compound to model organisms (e.g., Drosophila), extract metabolites, and analyze via LC-MS/MS.
Data Interpretation : Identify oxidation products (e.g., 4-undecenoic acid) using isotopic patterns and fragmentation spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
